molecular formula C7H6ClFO2S B1322927 2-Fluoro-6-methylbenzenesulfonyl chloride CAS No. 1092350-02-1

2-Fluoro-6-methylbenzenesulfonyl chloride

Cat. No.: B1322927
CAS No.: 1092350-02-1
M. Wt: 208.64 g/mol
InChI Key: JFMJQYFCCNCOKQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the sixth position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-fluoro-6-methylbenzene. One common method includes the reaction of 2-fluoro-6-methylbenzene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-6-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules to study their structure and function.

    Medicine: Acts as an intermediate in the synthesis of drugs with potential therapeutic applications.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide or sulfonate derivatives. The presence of the fluorine atom enhances the compound’s stability and influences its reactivity by altering the electron density on the benzene ring.

Comparison with Similar Compounds

  • 2-Fluoro-5-methylbenzenesulfonyl chloride
  • 2-Fluoro-4-methylbenzenesulfonyl chloride
  • 2-Fluoro-3-methylbenzenesulfonyl chloride

Comparison: 2-Fluoro-6-methylbenzenesulfonyl chloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it undergoes. Compared to its analogs, the 6-methyl substitution provides distinct steric and electronic effects, influencing the compound’s behavior in chemical reactions .

Properties

IUPAC Name

2-fluoro-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMJQYFCCNCOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092350-02-1
Record name 2-fluoro-6-methylbenzene-1-sulfonyl chloride
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